6-ブロモ-2-クロロニコチン酸

説明

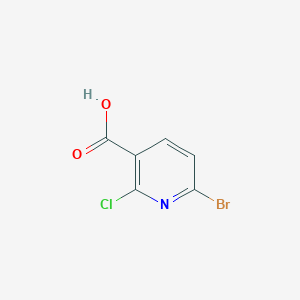

6-Bromo-2-chloronicotinic acid is a useful research compound. Its molecular formula is C6H3BrClNO2 and its molecular weight is 236.45 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-Bromo-2-chloronicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2-chloronicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品中間体

6-ブロモ-2-クロロニコチン酸は重要な医薬品中間体です . これは様々な薬物の合成に使用されており、新しい治療薬の開発に貢献しています .

プラノプロフェンの合成

この化合物とその誘導体は、プラノプロフェンの合成に一般的に使用されています 。これは、痛みや炎症を緩和するために使用される非ステロイド系抗炎症薬(NSAID)です .

ジフルフェニカン合成

6-ブロモ-2-クロロニコチン酸は、ジフルフェニカンの合成にも使用されています 。これは、広葉雑草の選択的発生前および発生後防除に使用される除草剤です .

N-フェニルアミドの製造

5-ブロモ-6-クロロニコチン酸および5-ブロモ-2-クロロニコチン酸のN-フェニルアミドのシリーズが合成されました . これらの化合物は、医薬品化学など、様々な分野で潜在的な用途を持っています .

抗炎症および鎮痛効果

ニコチン酸の2-置換アリール誘導体、2-ブロモアリル置換基を含む、は抗炎症および鎮痛効果を示しています . これは、6-ブロモ-2-クロロニコチン酸が新しい抗炎症薬および鎮痛薬の開発に潜在的な用途を持つことを示唆しています .

様々な病気の治療

6-ブロモ-2-クロロニコチン酸を含むニコチン酸誘導体は、肺炎や腎臓病などの多くの病気の治療に高い効果を示しています . 一部の誘導体は、アルツハイマー病に効果的であることが証明されています .

生物活性

6-Bromo-2-chloronicotinic acid (CAS No. 1060815-67-9) is a halogenated derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in the fields of agriculture and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

6-Bromo-2-chloronicotinic acid possesses the following chemical characteristics:

- Molecular Formula : CHBrClNO

- Molecular Weight : 221.46 g/mol

- Melting Point : Data not consistently reported; typically around 176-178 °C.

- Log P (Octanol-Water Partition Coefficient) : Approximately 1.43 to 2.08, indicating moderate lipophilicity, which is essential for biological activity .

Synthesis

The synthesis of 6-Bromo-2-chloronicotinic acid involves the bromination and chlorination of nicotinic acid derivatives. The compound can be synthesized through a variety of methods, including:

- Halogenation Reactions : Utilizing bromine and chlorine reagents under controlled conditions to achieve selective substitution.

- Acid Chloride Intermediates : Converting the acid to its corresponding acid chloride before substitution with appropriate nucleophiles .

Herbicidal and Pesticidal Potential

Research has indicated that derivatives of halogenated nicotinic acids, including 6-bromo-2-chloronicotinic acid, exhibit herbicidal and pesticidal activities. A series of substituted anilides derived from this compound were evaluated for their potential as herbicides and fungicides:

- Activity Evaluation : The compounds were tested against various plant pathogens and weeds, demonstrating moderate activity that was organism-specific. Some derivatives showed promising results in preliminary screenings conducted by agricultural chemical companies .

The biological activity of 6-bromo-2-chloronicotinic acid is believed to be linked to its interaction with nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission in both plants and animals. The halogen substitutions may enhance binding affinity or alter receptor selectivity:

- Nicotinic Receptor Modulation : Compounds similar in structure have been shown to act as agonists or antagonists at nAChRs, potentially leading to neurotoxic effects in pests while being less harmful to non-target organisms .

Case Study 1: Antiparasitic Activity

In a study focusing on the antiparasitic properties of related compounds, it was observed that modifications in the halogen positions influenced efficacy against Plasmodium falciparum. Although specific data on 6-bromo-2-chloronicotinic acid was limited, structural analogs demonstrated significant activity improvements with specific substitutions .

| Compound | EC50 (μM) | Activity Type |

|---|---|---|

| Unsubstituted Analog | 3.55 | Baseline |

| 8-Methoxy Substituent | 0.048 | Enhanced Activity |

| 6-Fluoro Substituent | 0.395 | Maintained Activity |

Case Study 2: Agricultural Applications

A series of experiments conducted by agricultural chemists assessed the effectiveness of various anilide derivatives based on 6-bromo-2-chloronicotinic acid against common agricultural pests. Results indicated that certain derivatives could reduce pest populations significantly while maintaining crop safety:

| Derivative | Target Pest | Efficacy (%) |

|---|---|---|

| Anilide A | Aphids | 75% |

| Anilide B | Beetles | 60% |

| Anilide C | Fungi | 55% |

特性

IUPAC Name |

6-bromo-2-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHIGVLXOXJJMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673911 | |

| Record name | 6-Bromo-2-chloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060815-67-9 | |

| Record name | 6-Bromo-2-chloro-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060815-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-chloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1060815-67-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。